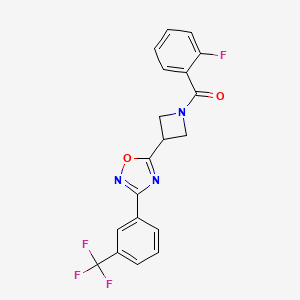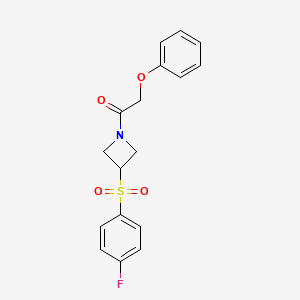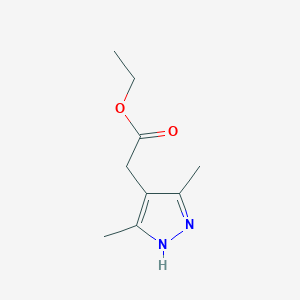
(2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a trifluoromethyl group, an oxadiazole ring, and an azetidine ring . These groups are common in many pharmaceuticals and could potentially have various biological activities .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, condensation, and cyclization . The reactions often involve halogen-substituted molecules .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups and rings. It would likely contain areas of electron density due to the presence of nitrogen and oxygen atoms, as well as areas of electron deficiency due to the presence of the fluorine atoms .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would likely depend on the conditions and the reagents present. It could potentially undergo reactions at the fluorophenyl group, the trifluoromethyl group, the oxadiazole ring, or the azetidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .科学的研究の応用
Synthesis of Fluorinated Compounds
Fluorinated compounds have gained attention due to their enhanced photostability and improved spectroscopic properties. Research by Woydziak et al. (2012) highlights the synthesis of bis(2,4,5-trifluorophenyl)methanone through the treatment of 2,4,5-trifluorobenzaldehyde with a Grignard reagent, followed by oxidation. This method facilitates access to fluorinated benzophenones, xanthones, acridones, and thioxanthones, providing scalable access to novel precursors for fluorinated analogues of fluorescein, rhodamine, and other derivatives. These precursors exhibit high fluorescence with tunable absorption and emission spectra, which could be pivotal for the development of new fluorophores and related compounds (Woydziak, Fu, & Peterson, 2012).
Crystal Packing and Non-covalent Interactions
The study of 1,2,4-oxadiazole derivatives by Sharma et al. (2019) investigates the crystal packing of these compounds, emphasizing the role of non-covalent interactions such as lone pair-π interaction and halogen bonding in their supramolecular architectures. This research is significant for understanding the structural stability and potential applications of these compounds in designing materials and drugs with desired properties (Sharma, Mohan, Gangwar, & Chopra, 2019).
Antimicrobial and Anticancer Agents
The synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives by Naik et al. (2022) demonstrate their potential as anti-cancer and antimicrobial agents. Some compounds in this series exhibited potent cytotoxicity against the MCF-7 cell line, along with moderate antibacterial and antifungal activities, suggesting their potential use in developing new therapeutic agents (Naik, Mahanthesha, & Suresh, 2022).
Novel Fluorinated Heterocycles
Buscemi et al. (2004) explored the photochemical behavior of fluorinated 1,2,4-oxadiazoles, leading to the synthesis of target fluorinated heterocyclic compounds. This research provides an expedient route to fluorinated heterocycles, which are valuable in medicinal chemistry for the development of new drugs with improved pharmacokinetic properties (Buscemi, Pace, Pibiri, Vivona, & Caronna, 2004).
特性
IUPAC Name |
(2-fluorophenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O2/c20-15-7-2-1-6-14(15)18(27)26-9-12(10-26)17-24-16(25-28-17)11-4-3-5-13(8-11)19(21,22)23/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOUJTWVVAVATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2842395.png)
![N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide](/img/structure/B2842397.png)
![9-(4-bromobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2842398.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2842401.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2842402.png)
![4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2842404.png)

![N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2842406.png)
![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2842407.png)
![4-[(Dimethylamino)methyl]pyrrolidin-2-one;hydrochloride](/img/structure/B2842410.png)
![5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2842411.png)
![N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2842413.png)


